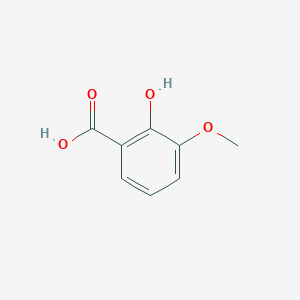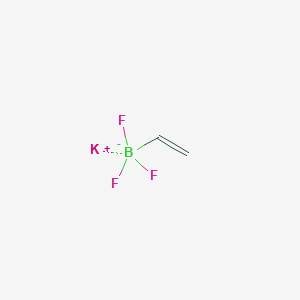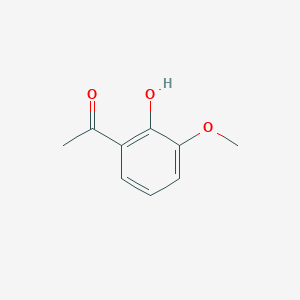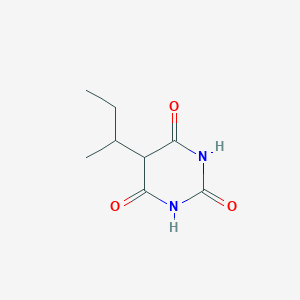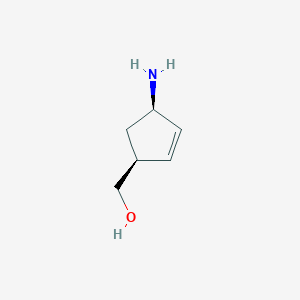![molecular formula C5H7N3OS2 B043262 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 38583-51-6](/img/structure/B43262.png)
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several key steps, including the formation of the thiadiazole ring, followed by the introduction of the methylsulfanyl group. One method involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,3,4-thiadiazole core, subsequently introducing the methylsulfanyl group at the appropriate position. Detailed synthesis pathways can vary based on the desired specificity and yield (Zhang, 2009).
Molecular Structure Analysis
The molecular structure of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been analyzed through various techniques, including X-ray crystallography. The structure demonstrates that the compound forms inversion dimers linked by pairs of N—H⋯N hydrogen bonds, arranging into chains via intermolecular C—H⋯O hydrogen bonds. The acetamido-1,3,4-thiadiazole unit is essentially planar, indicating the potential for specific chemical interactions due to this conformation (Zhang, 2009).
Aplicaciones Científicas De Investigación
Biological Activity and Pharmacological Applications
Studies on the biological effects of various acetamide derivatives, including N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, have highlighted their significance in medicinal chemistry due to their diverse pharmacological activities. These compounds have been associated with significant antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is considered crucial for these activities, indicating a wide scope for the design of new drugs based on these scaffolds (Mishra et al., 2015).
Synthesis and Chemical Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds, including the focus compound, have been extensively reviewed. These heterocycles, derived from thiosemicarbazone cyclization, are highlighted for their pharmaceutical importance against various bacterial and fungal strains. The emphasis on different synthetic methods underlines the compound's utility in discovering new pharmaceutical agents with enhanced biological activity (Yusuf & Jain, 2014).
Potential in Antidepressant Therapy
Exploration into AMPA receptor agonists for depression treatment suggests a promising future for developing novel antidepressants. While not directly mentioned, compounds like N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, which influence receptor modulation, could play a significant role in this research area. The rapid onset of antidepressant effects similar to NMDA receptor antagonists, without severe side effects, underlines the potential for compounds affecting AMPA receptors in treatment-resistant depression (Yang et al., 2012).
Antimicrobial and Antitumor Activities
Recent reviews have emphasized the antimicrobial and antitumor activities of thiadiazole derivatives, highlighting their importance as pharmacological scaffolds. The versatility and efficacy of these compounds in combating microbial infections and tumor growth further underscore their medicinal value and the ongoing need for research into their mechanisms of action and potential therapeutic applications (Tahghighi & Babalouei, 2017).
Direcciones Futuras
The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .
Propiedades
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNHXGAGXWLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326099 |
Source


|
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
38583-51-6 |
Source


|
| Record name | NSC523936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)

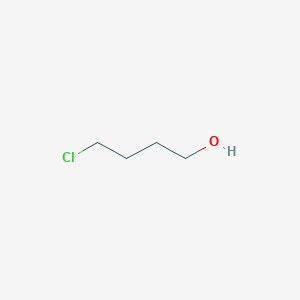
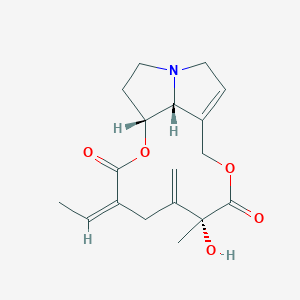
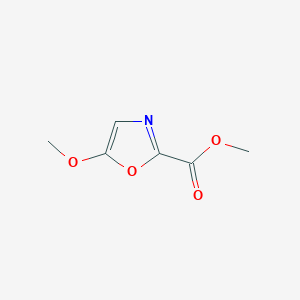
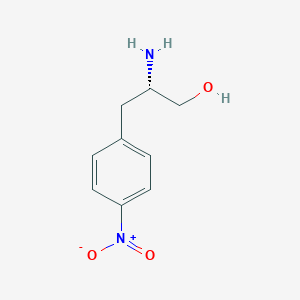
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
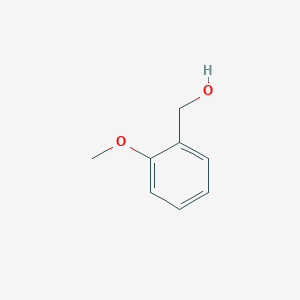
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
